molecular formula C17H19NO4S B4769292 N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,4-dimethylbenzenesulfonamide

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,4-dimethylbenzenesulfonamide

Cat. No.: B4769292
M. Wt: 333.4 g/mol
InChI Key: IDONUTFSIMWEQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,4-dimethylbenzenesulfonamide is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is commonly referred to as "BDBES" and is known for its potential therapeutic applications.

Mechanism of Action

BDBES works by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. BDBES has also been shown to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
BDBES has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. BDBES has also been found to inhibit the growth of certain viruses and bacteria. In addition, BDBES has been shown to have neuroprotective effects, which may make it a potential treatment for neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using BDBES in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that BDBES can be difficult to synthesize and purify, which may limit its availability for research.

Future Directions

There are a number of future directions for research on BDBES. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a treatment for cancer, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to better understand the biochemical and physiological effects of BDBES and its potential therapeutic applications.

Scientific Research Applications

BDBES has been studied extensively for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and antimicrobial properties. BDBES has also been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-11-4-7-17(12(2)8-11)23(19,20)18-13(3)14-5-6-15-16(9-14)22-10-21-15/h4-9,13,18H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDONUTFSIMWEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC(C)C2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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